molecular formula C20H20N2O5 B11315179 N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315179
M. Wt: 368.4 g/mol
InChI Key: KKKJPVHVPMUELF-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative. Its structure comprises a 4-oxo-4H-chromene (coumarin) core substituted at the 2-position with a carboxamide group. The carboxamide side chain includes a morpholinoethyl moiety and a furan-2-yl substituent. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H20N2O5/c23-16-12-19(27-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24)

InChI Key

KKKJPVHVPMUELF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and suitable electrophiles.

    Chromene synthesis: The chromene structure is formed through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Coupling reactions: The final step involves coupling the furan, morpholine, and chromene moieties using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene structure, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chromene carbonyl group may produce chromanols.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of chromene compounds often possess antimicrobial properties. For example:

  • In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Potential

The structural similarities to known anticancer agents indicate that this compound may also possess anticancer properties:

  • Cell line assays have revealed cytotoxic effects on several cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit critical enzymes involved in disease pathways:

  • MurB Inhibition : Related compounds have been evaluated for their ability to inhibit the MurB enzyme in Mycobacterium tuberculosis, crucial for bacterial cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A study assessing the antibacterial properties of chromene derivatives involved:

  • Methodology : Compounds were tested against a panel of bacteria using disc diffusion methods.
  • Results : Several derivatives exhibited significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of chromene derivatives involved:

  • Methodology : MTT assays were performed on human cancer cell lines.
  • Results : The tested compounds exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Core Chromene Modifications

  • Target Compound: Features a 4-oxo-4H-chromene backbone with a carboxamide group at the 2-position. The side chain includes a morpholinoethyl group and a furan-2-yl substituent.
  • Compound 12 (): 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide. Differs in the position of the oxo group (2-oxo vs. 4-oxo) and the substituent (sulfamoylphenyl vs. morpholinoethyl-furan).
  • Compound 8 (): N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Shares a phenethyl side chain with a methoxy group, which may confer lipophilicity and electron-donating effects absent in the morpholinoethyl-furan moiety of the target compound .

Side Chain Variations

  • Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide. Incorporates a cyano group and hydrazinylidene linker, which are absent in the target compound.
  • Compound in : N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride. Contains a sulfonylethyl-piperazine group, contrasting with the target’s morpholinoethyl-furan chain. The sulfonyl group may enhance acidity and solubility .

Physicochemical and Spectral Properties

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound Morpholinoethyl-furan N/A N/A Expected C=O (1660–1680 cm⁻¹), morpholine N-H stretches
Compound 12 4-Sulfamoylphenyl 94 N/A IR: 1664 cm⁻¹ (C=O); NMR: δ 7.20–7.92 (ArH)
Compound 13a 4-Methylphenylhydrazinylidene-cyano 94 288 IR: 2214 cm⁻¹ (C≡N); NMR: δ 2.30 (CH3), 7.20–7.92 (ArH)
Compound 8 4-Methoxyphenethyl N/A N/A Likely C=O (~1660 cm⁻¹), methoxy δ ~3.77 (OCH3)

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its complex structure and potential biological activities. This article examines its biological activity, focusing on anti-cancer and anti-microbial properties, supported by data tables and research findings.

Structural Overview

The compound features a chromene core structure with a furan ring and a morpholinoethyl group, enhancing its structural diversity. Its molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, which includes a carboxamide functional group known for its role in biological interactions.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Case Study: Anti-Cancer Efficacy

A comparative analysis was conducted using several derivatives of carboxamide compounds. The results indicated that this compound exhibited significant inhibition of cell viability in HepG2 cells, with a viability rate of approximately 33% at optimal concentrations.

CompoundCell Line% Cell Viability
This compoundHepG233.29%
Doxorubicin (control)HepG20.62%
Compound 4aHepG235.01%
Compound 4bHepG237.31%

This indicates that the compound's structural features may enhance its interaction with cellular targets involved in cancer proliferation.

The mechanism of action is suggested to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation. The presence of the furan and morpholino groups may contribute to increased lipophilicity, facilitating better cellular uptake.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chromene structure can significantly affect biological activity. For example, substituents on the phenyl ring enhance anti-cancer properties, with electron-donor groups showing increased efficacy.

2. Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has demonstrated notable anti-microbial activity against various bacterial and fungal strains.

Case Study: Anti-Microbial Efficacy

In vitro studies showed that the compound exhibited significant inhibition against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (μg/mL)
E. coli230
S. aureus265
B. cereus280

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide, and how can intermediates be characterized?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation of chromene-2-carboxylic acid derivatives with morpholinoethyl-furan intermediates. Key intermediates (e.g., furan-2-yl-morpholinoethylamine) should be purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, similar chromene-carboxamide derivatives were synthesized via nucleophilic substitution and characterized with spectroscopic methods .

Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) is recommended, focusing on parameters like R-factor (<0.05), data-to-parameter ratio (>15:1), and mean C–C bond length deviations (<0.003 Å). For example, analogous furancarboxamide structures were resolved with triclinic space groups and validated using hydrogen-bonding motifs .

Q. What spectroscopic techniques are essential for confirming the compound’s purity and functional groups?

  • Answer : Use FT-IR to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and morpholine ring vibrations. UV-Vis spectroscopy can confirm chromene’s π→π* transitions (~300–350 nm). LC-MS with electrospray ionization (ESI) ensures molecular ion consistency. For related compounds, HPLC purity >98% is achievable using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in kinase inhibition assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Perform dose-response curves under standardized conditions (IC50 with 95% confidence intervals). Validate via orthogonal assays (e.g., thermal shift assays for target engagement). Structural analogs, such as coumarin derivatives, showed activity variations due to substituent electronic effects .

Q. What computational strategies are effective for predicting the compound’s binding mode to therapeutic targets (e.g., kinases)?

  • Answer : Molecular docking (AutoDock Vina, Glide) using high-resolution target structures (PDB) can identify key interactions (e.g., hydrogen bonds with catalytic lysine residues). MD simulations (>100 ns) assess binding stability. For furan-containing analogs, hydrophobic interactions with ATP-binding pockets and π-stacking with aromatic residues are critical .

Q. How can the compound’s metabolic stability be improved without compromising potency?

  • Answer : Replace metabolically labile groups (e.g., morpholine’s N-oxide) with bioisosteres (e.g., thiomorpholine). Evaluate stability in microsomal assays (human/rat liver microsomes) and use deuterium incorporation at vulnerable sites. Similar chromene derivatives exhibited improved half-lives via fluorination of the aromatic ring .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Answer : Conduct in vivo PK studies in rodents with IV/PO administration. Measure plasma concentrations via LC-MS/MS. Key parameters: bioavailability (F%), half-life (t1/2), and volume of distribution (Vd). For analogs, logP values <3.5 correlate with favorable absorption, while molecular weight <500 Da enhances BBB penetration .

Methodological Insights

Q. How should researchers optimize reaction yields during scale-up synthesis?

  • Answer : Use Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). For example, morpholinoethylation reactions may benefit from polar aprotic solvents (DMF) and temperatures >80°C. Monitor intermediates via TLC and isolate via recrystallization (ethanol/water) .

Q. What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?

  • Answer : In vitro cytotoxicity (e.g., MTT assay) may overpredict toxicity due to serum protein binding differences. Use physiologically relevant 3D cell models or primary cells. Validate in vivo via maximum tolerated dose (MTD) studies. Chromene-carboxamides showed reduced toxicity in vivo due to altered protein binding .

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